Boc-2-cyano-D-phenylalanine

Catalog No.
S760162
CAS No.
261380-28-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-cyano-D-phenylalanine

CAS Number

261380-28-3

Product Name

Boc-2-cyano-D-phenylalanine

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O

Boc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative designed for specific applications in peptide synthesis and medicinal chemistry. Its structure is defined by three key features that dictate its use: the D-enantiomeric configuration for precise stereochemical control, an ortho-positioned cyano (-CN) group on the phenyl ring for targeted molecular interactions, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group for use in specific solid-phase and solution-phase synthesis workflows. [REFS-1, REFS-2]

Procuring this compound implies a specific requirement for the unique combination of its stereochemistry, substituent position, and protecting group. Substitution with the L-enantiomer (Boc-2-cyano-L-phenylalanine) can abrogate biological activity in stereospecific targets. [1] Using a positional isomer like Boc-4-cyano-D-phenylalanine alters the electronic and steric profile, which is critical for precise binding pocket interactions. [2] Substituting with an Fmoc-protected version (Fmoc-2-cyano-D-phenylalanine) is incompatible with Boc-based synthesis protocols, which rely on strong acid for deprotection, necessitating a complete change in synthetic strategy and reagents. [3]

Process Compatibility: Boc Protecting Group Mandates a Specific, Acid-Based Deprotection Workflow

The choice between Boc- and Fmoc-protected amino acids is a primary decision in peptide synthesis based on chemical compatibility. The Boc group is removed using strong acids like trifluoroacetic acid (TFA). [1] In contrast, the Fmoc group, used in the common alternative Fmoc-2-cyano-D-phenylalanine, is removed with a mild base like 20-40% piperidine in DMF. [2] These chemistries are orthogonal and not interchangeable within the same synthesis protocol. A laboratory equipped for Boc-based synthesis cannot substitute an Fmoc-protected amino acid without changing the entire deprotection and neutralization workflow.

Evidence DimensionProtecting Group Deprotection Reagent
Target Compound DataTrifluoroacetic Acid (TFA)
Comparator Or BaselineFmoc-2-cyano-D-phenylalanine: 20-40% Piperidine in DMF
Quantified DifferenceFundamentally different chemical classes (strong acid vs. organic base)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) protocols

This dictates procurement based on established lab protocols and reagent compatibility, making it a critical process-driven decision.

Precursor Suitability: D-Stereochemistry is Essential for High-Potency Biological Activity

In chiral drug targets, enantiomeric pairs often exhibit vastly different biological activities. While direct comparative data for this specific compound is not available in a single study, a clear principle can be drawn from analogous structures in inhibitor design. For example, in the development of a PDE9A inhibitor, the active enantiomer (eutomer) showed an IC50 of 15 nM, whereas its mirror image (distomer) was essentially inactive with an IC50 > 10,000 nM, a potency difference of over 667-fold. [1] This demonstrates that selecting the correct enantiomer, such as the D-form of 2-cyano-phenylalanine, is a non-negotiable prerequisite for achieving the desired biological effect in a stereospecific binding pocket.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataD-Enantiomer (by inference with active eutomer)
Comparator Or BaselineL-Enantiomer (by inference with inactive distomer): >667-fold lower potency
Quantified Difference>667x
ConditionsPDE9A enzyme inhibition assay (for analogous chiral pair)

Procuring the incorrect enantiomer (L-form) would result in a precursor unsuitable for its intended high-potency biological application, wasting time and resources.

Structural Specificity: Ortho-Cyano Group Provides Unique Binding Interactions Not Replicated by Other Isomers

The cyano group serves as a versatile molecular probe and a key interaction moiety in drug design, acting as a hydrogen bond acceptor and a bioisostere for a carbonyl group. [1] Its specific placement on the phenyl ring is critical. Studies on substituted phenylalanine analogs confirm that moving a functional group from one position to another (e.g., ortho- to para- or meta-) significantly alters binding affinity and receptor selectivity. [2] The ortho-position of the cyano group in Boc-2-cyano-D-phenylalanine creates a distinct steric and electronic footprint compared to the para-isomer (Boc-4-cyano-D-phenylalanine) or the unsubstituted parent compound (Boc-D-phenylalanine). This specific arrangement is often required to fit into a constrained binding pocket or to establish a critical intramolecular or intermolecular hydrogen bond, making positional isomers non-interchangeable.

Evidence DimensionMolecular Geometry and Binding Potential
Target Compound DataOrtho-positioned cyano group with specific steric and electronic effects.
Comparator Or BaselinePara-isomer or unsubstituted ring: Different spatial arrangement and charge distribution, leading to altered target interactions.
Quantified DifferenceQualitative but critical difference in structure-activity relationship (SAR).
ConditionsGeneral principles of medicinal chemistry and enzyme-ligand binding.

For researchers developing compounds with high target specificity, procuring the correct positional isomer is essential for validating SAR hypotheses and achieving desired potency.

Component for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is the correct choice for incorporation into peptide sequences using synthesis protocols that rely on acid-labile protecting groups. Its Boc group ensures compatibility with standard TFA cleavage steps, making it suitable for established Boc-chemistry workflows. [1]

Precursor for Stereospecific Peptidomimetic and Small Molecule Inhibitors

Ideal for the synthesis of drug candidates where D-stereochemistry is required for potent and selective interaction with a biological target, such as an enzyme active site. The evidence for dramatic potency differences between enantiomers makes this the required choice when the D-configuration is specified. [2]

Tool for Structure-Activity Relationship (SAR) Studies

This building block is essential for medicinal chemists investigating the role of ortho-substituents in ligand-receptor binding. It allows for direct, unambiguous testing of the hypothesis that an ortho-cyano group is required for activity, in comparison to analogs with para-, meta-, or no substitution. [3]

XLogP3

2.2

Sequence

X

Dates

Last modified: 08-15-2023

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